molecular formula C24H14N2O5 B11709171 2-(naphthalen-1-yl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

2-(naphthalen-1-yl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11709171
M. Wt: 410.4 g/mol
InChI Key: IKFZPKQHYURCER-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a naphthalene ring, a nitrophenoxy group, and an isoindole-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with nitrophenol and isoindole-dione precursors under controlled conditions. The reaction often requires the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The process must also include purification steps such as recrystallization or chromatography to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different naphthalene derivatives, while reduction can produce amino-substituted isoindole-dione compounds.

Scientific Research Applications

2-(naphthalen-1-yl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives may have biological activity, making it useful in drug discovery and development.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(naphthalen-1-yl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but often include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(naphthalen-1-yl)-5-(3-aminophenoxy)-1H-isoindole-1,3(2H)-dione: Similar structure but with an amino group instead of a nitro group.

    2-(naphthalen-1-yl)-5-(3-chlorophenoxy)-1H-isoindole-1,3(2H)-dione: Contains a chlorine atom instead of a nitro group.

Uniqueness

2-(naphthalen-1-yl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is unique due to the presence of both a nitrophenoxy group and an isoindole-dione structure. This combination imparts distinct chemical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C24H14N2O5

Molecular Weight

410.4 g/mol

IUPAC Name

2-naphthalen-1-yl-5-(3-nitrophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C24H14N2O5/c27-23-20-12-11-18(31-17-8-4-7-16(13-17)26(29)30)14-21(20)24(28)25(23)22-10-3-6-15-5-1-2-9-19(15)22/h1-14H

InChI Key

IKFZPKQHYURCER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-]

Origin of Product

United States

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